5-Methylhex-2-en-1-ol
Description
5-Methylhex-2-en-1-ol (C₇H₁₂O) is an unsaturated aliphatic alcohol characterized by a hydroxyl group at position 1, a double bond at position 2, and a methyl substituent at position 3. This compound is notable for its role in organic synthesis, particularly in the preparation of complex natural products and functionalized intermediates. Its structural features—such as the allylic hydroxyl group and stereoelectronic effects from the double bond—contribute to its reactivity in cyclization, oxidation, and nucleophilic substitution reactions .
While direct synthesis protocols for 5-methylhex-2-en-1-ol are sparingly documented in the provided evidence, its silyl-protected derivative, (S,E)-6-((tert-butyldiphenylsilyl)oxy)-5-methylhex-2-en-1-ol, has been synthesized with 87% yield via a multi-step procedure involving hydrazone formation and copper(II) chloride-mediated oxidation .
Properties
CAS No. |
95979-32-1 |
|---|---|
Molecular Formula |
C7H14O |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
5-methylhex-2-en-1-ol |
InChI |
InChI=1S/C7H14O/c1-7(2)5-3-4-6-8/h3-4,7-8H,5-6H2,1-2H3 |
InChI Key |
RISNXWHRJFCCNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC=CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methylhex-2-en-1-ol can be synthesized through several methods. One common synthetic route involves the alkylation of acetoacetic ester using methallyl chloride, followed by a cleavage reaction. This method yields the compound in a relatively short period of 17-21 hours .
Industrial Production Methods
In industrial settings, the production of 5-Methylhex-2-en-1-ol often involves the use of palladium-catalyzed synthesis. This method utilizes vinylic bromides, olefins, and secondary amines to produce the desired compound .
Chemical Reactions Analysis
Types of Reactions
5-Methylhex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
5-Methylhex-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methylhex-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various reactions, forming covalent bonds with electrophilic centers. This interaction can lead to the formation of new chemical entities with distinct properties.
Comparison with Similar Compounds
5-(Dimethylamino)pent-2-en-1-ol
Structural Differences :
- Contains a dimethylamino (-N(CH₃)₂) group at position 5 instead of a methyl group.
- Shorter carbon chain (pent-2-en-1-ol vs. hex-2-en-1-ol).
Physicochemical Properties :
- Molecular weight: 129.2 g/mol (vs. 114.19 g/mol for 5-methylhex-2-en-1-ol).
- Higher polarity due to the amino group, leading to improved solubility in polar solvents.
2-Methyl-5-hexen-2-ol
Structural Differences :
- Hydroxyl group at position 2 (vs. position 1 in 5-methylhex-2-en-1-ol).
- Double bond at position 5 (vs. position 2).
Physicochemical Properties :
- Molecular weight: 114.19 g/mol (identical to 5-methylhex-2-en-1-ol).
- Lower boiling point due to reduced hydrogen bonding capability (hydroxyl at a sterically hindered position).
Cyclohexenol Derivatives (e.g., 2-Methyl-5-(1-methylethenyl)cyclohex-2-en-1-ol)
Structural Differences :
- Incorporates a cyclohexene ring system with hydroxyl and methyl substituents.
- Rigid cyclic structure vs. linear chain in 5-methylhex-2-en-1-ol.
Physicochemical Properties :
- Higher molecular weight (e.g., 166.26 g/mol for C₁₀H₁₄O).
- Enhanced thermal stability due to aromatic conjugation in the cyclohexene ring.
Comparative Data Table
| Property / Compound | 5-Methylhex-2-en-1-ol | 5-(Dimethylamino)pent-2-en-1-ol | 2-Methyl-5-hexen-2-ol | 2-Methyl-5-(1-methylethenyl)cyclohex-2-en-1-ol |
|---|---|---|---|---|
| Molecular Formula | C₇H₁₂O | C₇H₁₅NO | C₇H₁₂O | C₁₀H₁₄O |
| Molecular Weight (g/mol) | 114.19 | 129.2 | 114.19 | 166.26 |
| Key Functional Groups | Allylic OH, double bond | Allylic OH, dimethylamino | Tertiary OH, double bond | Cyclohexenol, methyl, isopropenyl |
| Synthetic Utility | Cyclization, oxidation | Drug intermediates, polymers | Fragrance industry | Terpenoid synthesis |
| Solubility | Moderate in ethanol | High in polar solvents | Low in water | Low in water, high in DCM |
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